Pladienolide B discovery and isolation from Streptomyces platensis
Pladienolide B discovery and isolation from Streptomyces platensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pladienolide B, a potent 12-membered macrolide, has emerged as a significant natural product in anti-cancer research. First isolated from the fermentation broth of the soil bacterium Streptomyces platensis, this compound exhibits profound cytotoxic effects against a range of cancer cell lines at nanomolar concentrations. Its unique mechanism of action, the inhibition of the spliceosome SF3b complex, has positioned it as a valuable tool for studying mRNA splicing and as a promising candidate for novel therapeutic development. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Pladienolide B, with a focus on detailed experimental protocols and quantitative data.
Discovery and Biological Activity
Pladienolide B was discovered during a screening program for inhibitors of hypoxia-induced gene expression, specifically targeting the vascular endothelial growth factor (VEGF) promoter.[1] It is a polyketide natural product synthesized by Streptomyces platensis MER-11107.[2] Subsequent studies revealed that its potent anti-proliferative activity stems from its ability to bind to the SF3b subunit of the spliceosome, a critical component of the machinery responsible for pre-mRNA splicing.[3][4][5] This interaction disrupts the splicing process, leading to an accumulation of unspliced mRNA, cell cycle arrest at both G1 and G2/M phases, and ultimately, apoptosis.[6][7][8]
Quantitative Biological Activity Data
The cytotoxic and anti-proliferative activities of Pladienolide B have been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| Gastric Cancer (Mean of 6 cell lines) | Gastric Cancer | 1.6 ± 1.2 | [6][9] |
| Primary Gastric Cancer Cells (Mean of 12 patients) | Gastric Cancer | 4.9 ± 4.7 | [6][9][10] |
| HeLa | Cervical Cancer | 0.1 - 2.0 | [8][11] |
| U251 | Human Glioma | Potent Inhibition | [12] |
| Various Solid Tumors (Breast, Colon, Cervix) | Various | 30.7 - 415.0 |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the production, isolation, and biological evaluation of Pladienolide B.
Fermentation of Streptomyces platensis for Pladienolide B Production
This protocol outlines the general procedure for the cultivation of Streptomyces platensis to produce Pladienolide B. Optimization of media components and fermentation parameters may be required for different strains and scales of production.
Materials:
-
Streptomyces platensis strain (e.g., Mer-11107)
-
Seed medium (e.g., ISP Medium 2)
-
Production medium (e.g., a complex medium containing soluble starch, yeast extract, and trace elements)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a colony of Streptomyces platensis from a slant culture to a flask containing the seed medium.
-
Incubate the seed culture at 28-30°C for 2-3 days with shaking at 200-250 rpm.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C for 7-14 days with shaking at 200-250 rpm. Monitor the production of Pladienolide B periodically by analytical techniques such as HPLC.
-
Harvesting: After the fermentation period, harvest the culture broth for extraction.
Extraction and Isolation of Pladienolide B
This protocol describes a general method for the extraction and purification of Pladienolide B from the fermentation broth of Streptomyces platensis.
Materials:
-
Fermentation broth of Streptomyces platensis
-
Ethyl acetate or other suitable organic solvent
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)
-
Rotary evaporator
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them for the presence of Pladienolide B using thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing Pladienolide B and concentrate them.
-
Preparative HPLC: Further purify the enriched fraction using preparative HPLC with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve separation.
-
Collect the peak corresponding to Pladienolide B and concentrate it to obtain the pure compound. Confirm the identity and purity of the isolated Pladienolide B using spectroscopic methods such as NMR and mass spectrometry.
MTT Assay for Determining IC₅₀ of Pladienolide B
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Pladienolide B stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of Pladienolide B in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Pladienolide B. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Pladienolide B concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Pladienolide B Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway of Pladienolide B in Streptomyces platensis.
Caption: Biosynthesis of Pladienolide B from precursor molecules.
Pladienolide B Isolation Workflow
The following diagram outlines the general workflow for the isolation and purification of Pladienolide B.
Caption: General workflow for Pladienolide B isolation.
Pladienolide B Mechanism of Action: Splicing Inhibition
The following diagram illustrates the signaling pathway of Pladienolide B's inhibitory action on the spliceosome.
Caption: Mechanism of Pladienolide B-induced apoptosis.
References
- 1. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. Production of novel pladienolide analogues through native expression of a pathway-specific activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Engineering regiospecific methylation of the pladienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. One-pot fermentation of pladienolide D by Streptomyces platensis expressing a heterologous cytochrome P450 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
